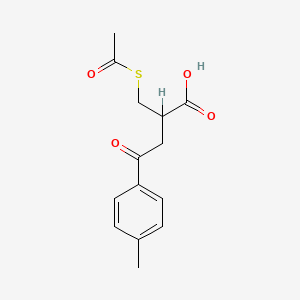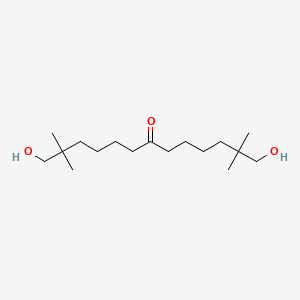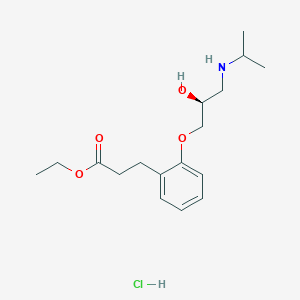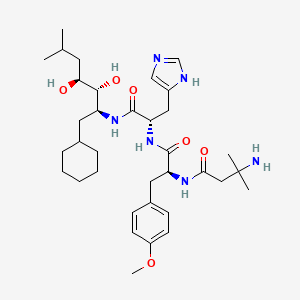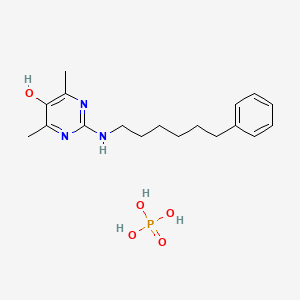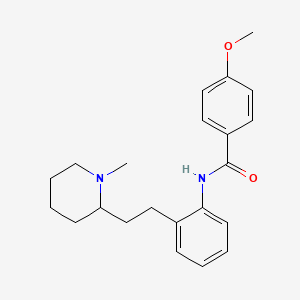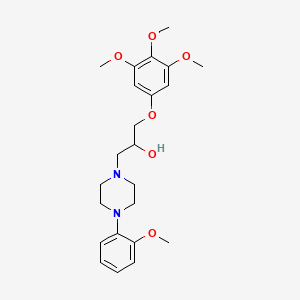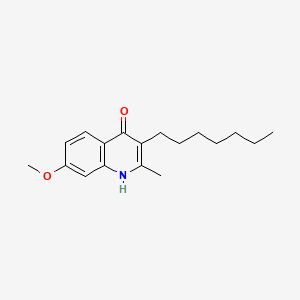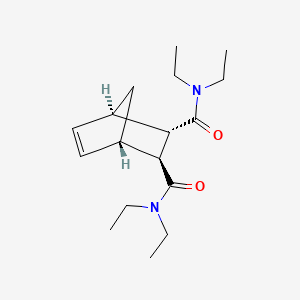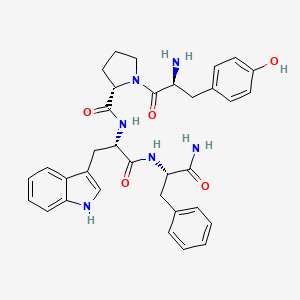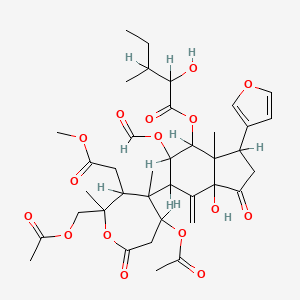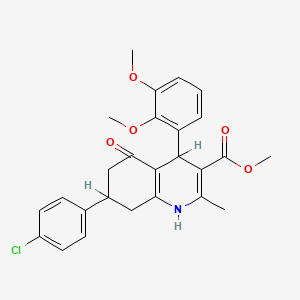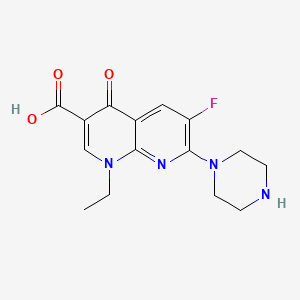
依诺沙星
概述
描述
依诺沙星是一种广谱氟喹诺酮类抗菌剂。 它主要用于治疗泌尿道感染和淋病 . 依诺沙星通过抑制细菌DNA旋转酶和拓扑异构酶IV发挥作用,这些酶对细菌DNA复制、转录、修复和重组至关重要 .
科学研究应用
依诺沙星在科学研究中具有广泛的应用:
作用机制
依诺沙星通过抑制细菌酶DNA旋转酶和拓扑异构酶IV发挥抗菌作用 . 这些酶对于细菌DNA的复制、转录、修复和重组至关重要。 通过抑制这些酶,依诺沙星阻止细菌DNA复制,导致细菌细胞死亡 .
类似化合物:
- 诺氟沙星
- 洛美沙星
- 环丙沙星
- 莫西沙星
比较: 依诺沙星在广谱抗菌活性方面与诺氟沙星和洛美沙星等其他氟喹诺酮类相似 . 与环丙沙星和莫西沙星相比,它对肠球菌的活性较低 . 依诺沙星增强RNA干扰和调节微RNA加工的独特能力使其与其他氟喹诺酮类化合物区别开来 .
依诺沙星的广谱活性与其独特的特性相结合,使其成为临床和研究环境中宝贵的化合物。
生化分析
Biochemical Properties
Enoxacin is bactericidal, meaning it kills bacteria. Its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This enzyme allows the untwisting required to replicate one DNA double helix into two . Enoxacin is active against both Gram-positive and Gram-negative bacteria .
Cellular Effects
Enoxacin has been found to have various effects on cells. For instance, it has been shown to enhance RNA interference and promote microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, enoxacin also manifests a limitation of cancer invasiveness .
Molecular Mechanism
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II) . By binding to this enzyme, enoxacin prevents bacterial DNA replication, transcription, repair, and recombination .
Temporal Effects in Laboratory Settings
In laboratory settings, the bactericidal effects of enoxacin increase with increasing ratios of peak concentrations to MIC . Little or no effect is observed following the second and third dose against regrowing strains .
Dosage Effects in Animal Models
In animal studies, pregnant animals were given enoxacin and some babies were born with problems . Enoxacin, like other fluoroquinolones, can cause degenerative changes in weight-bearing joints of young animals .
Metabolic Pathways
Enoxacin is metabolized in the liver. Some isozymes of the cytochrome P-450 hepatic microsomal enzyme system are inhibited by enoxacin . After a single dose, more than 40% is recovered in urine by 48 hours as unchanged drug .
Transport and Distribution
Enoxacin is distributed widely throughout the body, with a dose-independent apparent volume of distribution . It is well distributed into renal and prostatic tissue; the concentrations achieved in these tissues tend to exceed the MICs for most urinary pathogens .
准备方法
合成路线和反应条件: 依诺沙星可以通过多步反应合成,涉及在受控条件下将1-乙基-6-氟-1,4-二氢-4-氧代-7-哌嗪-1-基-1,8-萘啶-3-羧酸与各种试剂反应 . 该过程通常涉及使用pH调节剂来增加依诺沙星在水中的溶解度,然后选择合适的等渗调节剂来稳定该化合物 .
工业生产方法: 依诺沙星的工业生产涉及使用与上述类似方法进行大规模合成。 该工艺针对高产率和高纯度进行优化,确保最终产品符合抗菌活性的临床要求 .
化学反应分析
反应类型: 依诺沙星会发生多种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 依诺沙星与羟基自由基和单线态氧反应,特别是在水性环境中.
还原: 可以使用特定的还原剂来修饰依诺沙星的化学结构。
取代: 依诺沙星可以在受控条件下与各种亲核试剂发生取代反应。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,依诺沙星的氧化会导致各种氧化衍生物的形成 .
相似化合物的比较
- Norfloxacin
- Lomefloxacin
- Ciprofloxacin
- Moxifloxacin
Comparison: Enoxacin is similar to other fluoroquinolones like norfloxacin and lomefloxacin in terms of its broad-spectrum antibacterial activity . it is less active against enterococci compared to ciprofloxacin and moxifloxacin . Enoxacin’s unique ability to enhance RNA interference and modulate microRNA processing sets it apart from other fluoroquinolones .
Enoxacin’s broad-spectrum activity, combined with its unique properties, makes it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZIJYBMGIQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022984 | |
| Record name | Enoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.09e+00 g/L | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II). | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74011-58-8 | |
| Record name | Enoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enoxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | enoxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-224 °C, 220 - 224 °C | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Enoxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase []. This enzyme is crucial for bacterial DNA replication and transcription. By blocking its function, Enoxacin prevents bacterial growth and proliferation.
A: Enoxacin binds to the B2 subunit of vacuolar H+-ATPase (V-ATPase), disrupting its interaction with microfilaments []. This interaction is important for osteoclast function, and its disruption by Enoxacin leads to inhibition of osteoclastogenesis and bone resorption [, ].
A: Yes, Enoxacin has been shown to enhance microRNA (miRNA) processing by stabilizing the Dicer complex, an enzyme responsible for miRNA maturation []. This stabilization leads to increased miRNA levels, which can have diverse downstream effects on gene expression.
A: Research suggests that Enoxacin can reduce the expression of miR-34a-5p in preadipocytes []. This reduction leads to an upregulation of miR-34a-5p target genes, such as Fgfr1, Klb, and Sirt1, ultimately enhancing FGF21 signaling and promoting beige adipogenesis. This mechanism is thought to contribute to Enoxacin's ability to mitigate diet-induced obesity [].
ANone: The molecular formula of Enoxacin is C19H22FN3O3, and its molecular weight is 359.4 g/mol. Unfortunately, the provided research papers do not include specific spectroscopic data for Enoxacin.
ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Enoxacin. There is limited information regarding its material compatibility and stability under various conditions.
ANone: Enoxacin is not known to possess catalytic properties. Its primary mode of action revolves around binding and inhibiting specific target proteins, such as bacterial DNA gyrase and V-ATPase.
A: Yes, in silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicology) models, have been employed to investigate the potential binding mechanisms of Enoxacin and its derivatives []. These analyses help assess the drug-likeness of the compounds and guide the development of more potent inhibitors.
A: Studies indicate that the carboxyl group at the third carbon atom, fluorine at the seventh carbon atom, and nitrogen at the eighth position of the naphtyridine ring are essential for Enoxacin's anticancer properties [].
ANone: The provided research papers mainly focus on the immediate pharmacokinetic properties and biological effects of Enoxacin. Information on its long-term stability under various conditions or specific formulation strategies to enhance stability, solubility, or bioavailability is limited.
ANone: The provided research papers do not delve into specific SHE regulations. As with all pharmaceuticals, Enoxacin's development, manufacturing, and use are subject to strict regulatory guidelines to ensure its safety and efficacy.
A: Enoxacin is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours [, ]. It is widely distributed in body fluids and tissues, including bronchial secretions and lung tissue []. Enoxacin is primarily metabolized in the liver to its major metabolite, 4-oxo-Enoxacin, and excreted mainly through the kidneys [, ].
A: Yes, ingesting Enoxacin after a meal has been shown to increase its absorption [].
A: Enoxacin's clearance is reduced in patients with renal impairment, leading to a prolonged elimination half-life []. Dosage adjustments are necessary for individuals with creatinine clearances below 30 ml/min to avoid drug accumulation and potential toxicity [].
A: When co-administered with fenbufen, Enoxacin has shown circadian variation in its convulsive activity in mice []. The susceptibility to Enoxacin-induced convulsions was higher between 3:00 PM and 6:00 PM and lower between 9:00 AM and 3:00 PM, potentially attributed to variations in brain Enoxacin levels [].
A: Studies have shown that Enoxacin is effective against various bacterial infections when administered both orally and intravenously. For instance, in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis, oral Enoxacin was found to be as effective as intravenous vancomycin [].
A: Yes, Enoxacin has demonstrated efficacy in various animal models of bacterial infections. For example, it effectively treated experimental Pseudomonas corneal ulcers in rabbits, significantly reducing bacterial counts in corneas [].
ANone: While in vitro studies show promising anticancer activity, more extensive in vivo research is needed to confirm Enoxacin's efficacy as an anticancer agent.
A: Enoxacin exhibits a relatively low frequency of bacterial resistance development in vitro []. For instance, the mutation frequency of Pseudomonas aeruginosa in the presence of Enoxacin was significantly lower compared to nalidixic acid [].
ANone: The primary mechanism of resistance to Enoxacin and other fluoroquinolones often involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of this class of antibiotics. These mutations can reduce the binding affinity of Enoxacin to these enzymes, rendering the drug less effective.
ANone: While Enoxacin is generally well-tolerated, information on its potential long-term effects, particularly in the context of chronic use for conditions like major depressive disorder (MDD), is limited and requires further investigation.
A: Yes, Bis-Enoxacin, a bisphosphonate derivative of Enoxacin, has been studied for its ability to target bone tissue []. This derivative shows promise as a bone-directed antibiotic and anti-resorptive agent, potentially useful in conditions involving bone loss.
ANone: The provided research papers do not extensively explore the use of biomarkers to predict Enoxacin efficacy, monitor treatment response, or identify adverse effects.
A: High-performance liquid chromatography (HPLC) is widely used to determine Enoxacin concentrations in various biological samples, including plasma, urine, saliva, and tissue [, , , ].
ANone: The provided research papers primarily focus on Enoxacin's pharmacological properties and do not contain information about its environmental impact or degradation pathways.
A: Yes, the formulation of Enoxacin can affect its dissolution rate. For example, Enoxacin dispersible tablets exhibited bioequivalence to conventional Enoxacin tablets, suggesting similar dissolution profiles and absorption characteristics [].
ANone: Details regarding the specific validation parameters (accuracy, precision, specificity) of the analytical methods employed in the provided research papers are not included.
ANone: The research papers do not provide details about the specific quality control and assurance measures implemented during Enoxacin's development, manufacturing, and distribution.
ANone: Information regarding Enoxacin's potential to elicit immune responses or strategies to modulate its immunogenicity is not provided in the research papers.
ANone: The provided research papers do not cover Enoxacin's interactions with drug transporters. Further research is needed to understand how these interactions might affect its pharmacokinetic profile.
A: Yes, Enoxacin can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is responsible for the metabolism of various drugs, including theophylline [, , ].
A: Co-administration of Enoxacin and theophylline can significantly increase theophylline plasma concentrations, potentially leading to theophylline toxicity [, , ]. Careful monitoring of theophylline levels and dose adjustments are crucial when these drugs are used concurrently.
ANone: The research primarily focuses on Enoxacin's pharmacological aspects, and specific details regarding its biocompatibility and biodegradability are not included.
A: The choice of an alternative antibiotic depends on the specific bacterial infection and its susceptibility profile. For example, while Enoxacin has shown efficacy against methicillin-resistant Staphylococcus aureus endocarditis in a rabbit model, vancomycin remains a viable treatment option [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)
